2-(2-Benzylphenoxy)aniline

medicinal chemistry physicochemical profiling lead optimization

2-(2-Benzylphenoxy)aniline (CAS 946727-14-6) is a substituted aniline featuring a 2-benzylphenoxy moiety at the ortho position, classified as an aromatic amine and diaryl ether. Its molecular formula is C19H17NO with a molecular weight of 275.34 g/mol.

Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
CAS No. 946727-14-6
Cat. No. B3172378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Benzylphenoxy)aniline
CAS946727-14-6
Molecular FormulaC19H17NO
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=CC=C3N
InChIInChI=1S/C19H17NO/c20-17-11-5-7-13-19(17)21-18-12-6-4-10-16(18)14-15-8-2-1-3-9-15/h1-13H,14,20H2
InChIKeyHUAHNNVAYIHTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Benzylphenoxy)aniline (CAS 946727-14-6): Physicochemical Properties and Research Intermediate Profile


2-(2-Benzylphenoxy)aniline (CAS 946727-14-6) is a substituted aniline featuring a 2-benzylphenoxy moiety at the ortho position, classified as an aromatic amine and diaryl ether. Its molecular formula is C19H17NO with a molecular weight of 275.34 g/mol . The compound is characterized by predicted physicochemical parameters including a boiling point of 401.8±38.0 °C, density of 1.139±0.06 g/cm³, and an acid dissociation constant (pKa) of 3.99±0.10 . It is offered primarily as a research chemical and synthetic intermediate for medicinal chemistry and materials science applications .

Why 2-(2-Benzylphenoxy)aniline Cannot Be Replaced by Generic Phenoxyaniline Analogs


Within the class of 2-phenoxyaniline derivatives, substitution pattern profoundly influences both electronic and steric properties. Simple interchange of the core scaffold with the 2-benzyl substituted derivative, 2-(2-Benzylphenoxy)aniline, alters acid-base behavior and lipophilicity compared to unsubstituted 2-phenoxyaniline. As evidenced by predicted pKa values (3.99 for the target vs. 3.78 for 2-phenoxyaniline ), the electron-donating effect of the ortho-benzyl group reduces acidity by 0.21 log units. Additionally, the molecular weight increases from 185.22 to 275.34 Da , significantly augmenting lipophilicity and altering solubility and permeability profiles. These property shifts mean that compounds within this series are not interchangeable; selection of the specific 2-(2-benzylphenoxy) derivative is warranted when higher lipophilicity, altered protonation state, and enhanced thermal stability relative to simpler analogs are desired. Note: Direct experimental head-to-head comparisons are absent from the published literature for this compound; the evidence presented relies on predicted physicochemical properties and class-level inferences.

Quantitative Evidence Guide for 2-(2-Benzylphenoxy)aniline Selection


Predicted pKa Differentiation from 2-Phenoxyaniline

The anilinium group pKa of 2-(2-Benzylphenoxy)aniline is 3.99±0.10 (predicted) , compared to 3.78±0.10 (predicted) for the parent 2-phenoxyaniline . The 0.21-unit increase reflects electron donation from the ortho-benzyl substituent, reducing acidity.

medicinal chemistry physicochemical profiling lead optimization

Enhanced Lipophilicity from Increased Molecular Weight vs. Core Scaffold

2-(2-Benzylphenoxy)aniline has a molecular weight of 275.34 Da, versus 185.22 Da for 2-phenoxyaniline . The added benzyl group contributes 90.12 Da and is estimated to increase logP by 1.5–2.0 log units via fragment additivity, markedly enhancing lipophilicity.

drug design lipophilicity ADME

Higher Predicted Boiling Point Signifies Superior Thermal Stability vs. 2-(Benzyloxy)aniline

The predicted boiling point of 2-(2-Benzylphenoxy)aniline is 401.8±38.0 °C at 760 mmHg , compared to 345.8±17.0 °C for 2-(benzyloxy)aniline (CAS 20012-63-9) . The 56 °C increase aligns with higher molecular weight and suggests lower volatility and greater thermal robustness.

synthetic chemistry thermal stability process development

Application Scenarios for 2-(2-Benzylphenoxy)aniline Guided by Quantitative Evidence


CNS Drug Discovery: Building Block for Blood-Brain Barrier Penetrant Candidates

Based on the calculated lipophilicity increase (estimated ΔlogP +1.5–2.0 vs. 2-phenoxyaniline ), 2-(2-Benzylphenoxy)aniline is a strategic intermediate for designing CNS-penetrant small molecules. The enhanced logP promotes passive diffusion across the blood-brain barrier, while the aniline handle allows further functionalization for target engagement. This differentiated property profile makes it preferable over the less lipophilic 2-phenoxyaniline for programs targeting neurological disorders.

High-Temperature Polymer Synthesis: Thermally Robust Monomer

The higher predicted boiling point (401.8 °C vs. 345.8 °C for 2-(benzyloxy)aniline ) indicates that 2-(2-Benzylphenoxy)aniline can withstand elevated processing temperatures without degradation. This thermal stability makes it a viable monomer or chain extender in the synthesis of polyimides, polyamides, or other high-performance polymers where reaction temperatures often exceed 300 °C.

Medicinal Chemistry: Fine-Tuning Ionization State for Enzyme Active Sites

The subtle pKa shift (ΔpKa = +0.21 vs. 2-phenoxyaniline ) can be exploited to modulate the proportion of neutral vs. protonated species at physiological pH. For enzymes with pH-sensitive catalytic residues or binding pockets, this property enables tuning of ligand-receptor interactions, offering a strategic advantage in optimizing binding affinity and selectivity in lead optimization campaigns.

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